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Introduction: Tilmicosin is a semi-synthetic macrolide antibiotic used in veterinary medicine for

the treatment and prevention of respiratory diseases in swine and other livestock.[1] It is

particularly effective against pathogens such as Actinobacillus pleuropneumoniae, Pasteurella

multocida, Mycoplasma hyopneumoniae, and Haemophilus parasuis.[2][3][4] These notes

provide detailed protocols for the administration of tilmicosin phosphate in experimental

swine studies, covering efficacy, pharmacokinetics, and safety considerations.

!! IMPORTANT SAFETY WARNING !!

FOR SWINE: ORAL USE ONLY. NOT FOR INJECTION. Injection of tilmicosin is fatal to
swine.[2] The cardiovascular system is the primary target of toxicity.[2]
FOR RESEARCHERS: Accidental human injection of tilmicosin has been associated with
fatalities. Exercise extreme caution. In case of accidental self-injection, seek immediate
medical attention.[2] Epinephrine has been shown to potentiate the lethality of tilmicosin in
pigs and should be avoided in treatment.[2]

Administration Protocols and Dosage
Tilmicosin phosphate is typically administered to swine orally, either through medicated feed

or drinking water.[5] For specific experimental purposes like pharmacokinetic studies, direct

oral gavage may be used.
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In-Feed Administration
Indications: Primarily for the control and prevention of Swine Respiratory Disease (SRD).

Dosage: 200 to 400 ppm ( g/tonne or mg/kg) of tilmicosin in complete feed.[1][6][7]

A dose of 200-400 mg/kg in feed is equivalent to approximately 8-22 mg/kg of body weight

per day, depending on feed intake.[1][8]

Duration: Typically administered for 14 to 21 consecutive days.[4][6][7] For prophylactic

studies, feeding of medicated feed often begins 7 days prior to an anticipated disease

outbreak or experimental challenge.[3][6][7]

In-Water Administration (Aqueous Concentrate)
Indications: For the control of SRD in groups where a disease outbreak has been diagnosed.

[2]

Dosage: 200 mg of tilmicosin per liter (200 ppm) of drinking water.[2][4]

Duration: Administered for 5 consecutive days.[2][4]

Preparation: The concentrate must be diluted before administration. Medicated water should

be used within 24 hours of mixing. Avoid using rusty containers as they can affect product

integrity.[2][4]

Note: Monitor animals for signs of water refusal and dehydration, as decreased water

consumption has been observed in some studies, particularly at higher concentrations.[2]

Oral Gavage Administration
Indications: For precise dose administration in pharmacokinetic (PK) and pharmacodynamic

(PD) studies.

Dosage: Doses ranging from 20 mg/kg to 60 mg/kg body weight have been used in

experimental settings.[9][10][11]
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Procedure: Food should be withheld for 10-12 hours prior to administration to standardize

absorption.[9] The drug is administered directly into the stomach via a stomach tube.

Quantitative Data Summary
Table 1: Recommended Administration Protocols for
Tilmicosin Phosphate in Swine

Administrat
ion Route

Dosage
Concentrati
on

Daily Body
Weight
Dose
(Approx.)

Duration of
Treatment

Primary
Use Case

Citations

In-Feed

200 - 400

ppm (mg/kg)

in feed

8 - 22

mg/kg/day
14 - 21 days

Control and

prevention of

SRD

associated

with A.

pleuropneum

oniae and P.

multocida.

[1][6][7][8]

In-Water

200 ppm

(mg/L) in

water

Not specified 5 days

Control of

SRD

associated

with P.

multocida, H.

parasuis, and

M.

hyopneumoni

ae.

[2][4]

Oral Gavage Single dose 20 - 60 mg/kg

Single

administratio

n

Pharmacokin

etic (PK) and

Pharmacodyn

amic (PD)

studies.

[9][10][11]
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Table 2: Pharmacokinetic Parameters of Tilmicosin in
Swine After a Single Oral Administration

Dose
(mg/kg BW)

Cmax
(µg/mL)

Tmax
(hours)

Elimination
Half-Life
(T½β)
(hours)

Study
Population

Citations

20 1.19 ± 0.30 3.12 ± 0.50 25.26 ± 8.25
Healthy

Swine
[9][12]

40 2.03 ± 0.28 3.48 ± 0.77 20.69 ± 5.07
Healthy

Swine
[9][12]

40 1.77 ± 0.33 3.53 ± 0.66 39.85 ± 9.68
Healthy

Swine
[10]

40 1.67 ± 0.28 3.67 ± 0.82 42.05 ± 9.36

H. parasuis

Infected

Swine

[10]

Cmax: Maximum serum concentration. Tmax: Time to reach maximum concentration. T½β:

Elimination half-life.

Detailed Experimental Protocols
Protocol: Efficacy Study for SRD Control (A.
pleuropneumoniae Model)
This protocol is designed to evaluate the efficacy of in-feed tilmicosin in controlling SRD using a

seeder pig challenge model.[3][6]

Methodology:

Animal Selection: Use clinically normal male and female pigs, weighing between 13.6 and

36.3 kg.[6] House animals in pens that have been thoroughly cleaned and disinfected.

Acclimation: Allow pigs a minimum of 7 days to acclimate to the facilities.
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Randomization: Assign pigs to treatment groups using a randomized complete block design,

with initial weight as the blocking factor.[6]

Treatment Groups:

Control Group: Receives non-medicated feed.

Treated Group: Receives feed medicated with tilmicosin (e.g., 200 ppm).[3]

Medication Period: Provide experimental feeds ad libitum for a total of 21 days, starting 7

days before the introduction of seeder pigs.[3][6]

Challenge Model (Day 0):

Prepare "seeder" pigs by intranasally inoculating them with a known strain of A.

pleuropneumoniae.

Introduce seeder pigs showing clinical signs of disease into each experimental pen.[3]

Remove seeder pigs after 3 to 8 days of contact.[6]

Data Collection (Daily):

Clinical Scores: Record observations for attitude, respiration, and abdominal appearance

(Scale: 0=normal to 3=severe).[2]

Rectal Temperature: Measure daily.

Body Weight: Measure at the start and end of the trial to calculate Average Daily Gain

(ADG).[6]

Endpoint Analysis (Day 14):

Euthanize all pigs and perform a complete necropsy.

Lung Lesion Scoring: Evaluate lungs visually and by weight to determine the percentage

of pneumonic involvement.[3][6]
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Microbiology: Collect lung tissue samples for bacterial culture to confirm the presence of

A. pleuropneumoniae.[6]
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Phase 3: Data Collection
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- Clinical Scores

- Rectal Temperature
- Feed Intake

Day 14: Final Body Weight

Euthanasia & Necropsy

Lung Lesion Scoring
(% Pneumonia)

Microbiology
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Figure 1: Experimental workflow for an SRD efficacy study.

Protocol: Pharmacokinetic (PK) Study
This protocol describes the methodology for determining the pharmacokinetic profile of

tilmicosin in swine serum after a single oral gavage administration.[9][12]

Methodology:

Animal Selection: Use healthy, 12- to 15-week-old cross-bred swine (23-31 kg).[9] House

animals in individual metabolism cages to allow for easy handling and sample collection.

Acclimation and Diet: Acclimate pigs for at least 4 weeks and provide an antibacterial-free

feed.[9]

Catheterization (Optional but Recommended): Place a catheter in the jugular vein for serial

blood sampling to minimize stress to the animal.

Fasting: Withhold food for 10-12 hours prior to drug administration. Water remains available

ad libitum.[9]

Drug Administration: Administer a single dose of tilmicosin base or phosphate (e.g., 20 or 40

mg/kg) via oral gavage.[9][12]

Blood Sampling:

Collect blood samples from the jugular vein.

Sampling Schedule: Immediately before administration (0 hours) and at 10, 20, 30

minutes, and 1, 2, 3, 4, 6, 8, 12, 24, 36, 48, 72, 96, and 120 hours post-administration.[12]

Sample Processing:

Allow blood to clot and centrifuge to separate serum.

Store serum samples at -20°C or below until analysis.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 14 Tech Support

https://www.benchchem.com/product/b1662194?utm_src=pdf-body-img
https://avmajournals.avma.org/view/journals/ajvr/66/6/ajvr.2005.66.1071.pdf
https://www.researchgate.net/publication/7736804_Pharmacokinetics_of_tilmicosin_after_oral_administration_in_swine
https://avmajournals.avma.org/view/journals/ajvr/66/6/ajvr.2005.66.1071.pdf
https://avmajournals.avma.org/view/journals/ajvr/66/6/ajvr.2005.66.1071.pdf
https://avmajournals.avma.org/view/journals/ajvr/66/6/ajvr.2005.66.1071.pdf
https://avmajournals.avma.org/view/journals/ajvr/66/6/ajvr.2005.66.1071.pdf
https://www.researchgate.net/publication/7736804_Pharmacokinetics_of_tilmicosin_after_oral_administration_in_swine
https://www.researchgate.net/publication/7736804_Pharmacokinetics_of_tilmicosin_after_oral_administration_in_swine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662194?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Method:

Quantify tilmicosin concentrations in serum using a validated High-Performance Liquid

Chromatography (HPLC) procedure with UV detection.[12] The limit of quantitation (LOQ)

should be around 0.025 µg/mL.[9]

Data Analysis:

Analyze the serum concentration-time data using compartmental or noncompartmental

pharmacokinetic modeling software to determine parameters like Cmax, Tmax, AUC, and

elimination half-life.[12]
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Figure 2: Workflow for a single-dose oral pharmacokinetic study.
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Protocol: PK/PD Integration Study (Tissue Cage Model)
This advanced protocol determines the relationship between drug exposure and antibacterial

effect, identifying the PK/PD index (e.g., AUC24h/MIC) that best predicts efficacy.[13][14]

Methodology:

Tissue Cage Implantation:

Surgically implant sterile tissue cages subcutaneously on the back of each piglet.

Allow a healing period of at least 2 weeks for the cages to become encapsulated and filled

with transudate (Tissue Cage Fluid - TCF).

Bacterial Challenge:

Inoculate the tissue cages with a standardized suspension of the target pathogen (e.g., P.

multocida).

Allow the infection to establish for several hours until bacterial counts reach a target

concentration (e.g., 10^6 - 10^7 CFU/mL).

Treatment Groups:

Control Group: Infected but untreated (receives normal saline).[11]

Treatment Groups: Administer tilmicosin orally once daily for 3 days at escalating doses

(e.g., 30, 40, 50, 60 mg/kg).[11]

Pharmacokinetic Sampling:

Collect TCF from the cages at specified time points (e.g., 1, 3, 6, 9, 12, 24, 48, 72 hours)

after administration.[11]

Analyze TCF samples via HPLC to determine the tilmicosin concentration-time profile at

the site of infection.

Pharmacodynamic Sampling:
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Collect TCF at the same time points for bacterial quantification.

Perform serial dilutions and plate on appropriate agar (e.g., Tryptic Soy Agar) to determine

the number of viable bacteria (CFU/mL).

Data Analysis:

PK Analysis: Calculate PK parameters (AUC24h, Cmax) for each dose from the TCF

concentration data.

PD Analysis: Plot time-kill curves showing the change in bacterial count over time for each

dose.

PK/PD Integration: Correlate the antibacterial effect (change in log10 CFU/mL) with

different PK/PD indices (%T>MIC, Cmax/MIC, AUC24h/MIC). The index with the highest

correlation coefficient (R²) is considered the best predictor of efficacy.[13]

Use a sigmoid Emax model to calculate the magnitude of the PK/PD index required for

bacteriostatic and bactericidal effects.[14]
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Figure 3: Workflow for a PK/PD integration study using a tissue cage model.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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